5-Phenylhydantoin is a heterocyclic organic compound classified as a hydantoin derivative. [] Its role in scientific research stems from its structural similarity to diphenylhydantoin (phenytoin), a widely used anticonvulsant drug. This similarity makes 5-Phenylhydantoin a valuable tool for studying the metabolism and metabolic pathways of diphenylhydantoin and related compounds. [, , , ] It is also used in developing new anticonvulsant medications. []
5-Phenylhydantoin can be synthesized through various chemical reactions involving hydantoin derivatives. It belongs to the class of hydantoins, which are characterized by their imidazolidine-2,4-dione structure. This compound has garnered attention due to its pharmacological properties and potential as a therapeutic agent in neurology.
The synthesis of 5-phenylhydantoin typically involves the condensation of phenyl isocyanate with urea or similar compounds under controlled conditions. A common method includes:
The general reaction can be represented as follows:
This method yields 5-phenylhydantoin with moderate to high purity, depending on the purification steps employed post-synthesis.
The molecular structure of 5-phenylhydantoin can be described as follows:
X-ray crystallography studies have shown that the arrangement of atoms within the hydantoin ring allows for specific interactions with biological targets, which may enhance its efficacy as an anticonvulsant agent.
5-Phenylhydantoin participates in several chemical reactions that are relevant for its pharmacological activity:
These reactions are crucial for developing new derivatives that may exhibit improved anticonvulsant properties or reduced side effects compared to traditional medications like phenytoin.
The mechanism of action of 5-phenylhydantoin primarily involves modulation of ion channels in neuronal cells:
These mechanisms contribute to its effectiveness as an anticonvulsant and highlight its potential utility in treating seizure disorders.
The physical and chemical properties of 5-phenylhydantoin include:
These properties influence its formulation in pharmaceutical applications and its absorption profile in biological systems.
5-Phenylhydantoin has several scientific applications:
5-Phenylhydantoin, systematically named 5-phenylimidazolidine-2,4-dione, belongs to the hydantoin class of heterocyclic organic compounds. Its core structure consists of a five-membered imidazolidine ring featuring two nitrogen atoms at positions 1 and 3 and two carbonyl groups at positions 2 and 4 (cyclic urea moiety). The phenyl substituent at the C5 position defines its specific chemical identity [2] [8]. Its molecular formula is C₉H₈N₂O₂, with a molecular weight of 176.17 g/mol [1] [4].
Within chemical taxonomy, hydantoins are classified as glycolylureas. Derivatives are categorized based on substitution patterns:
Table 1: Nomenclature and Classification of Key Hydantoin Derivatives
Systematic Name | Common Name | Substitution Pattern | Chemical Structure |
---|---|---|---|
5-phenylimidazolidine-2,4-dione | 5-Phenylhydantoin | C5-monosubstituted | Phenyl at C5 |
5,5-diphenylimidazolidine-2,4-dione | Phenytoin | C5-disubstituted | Two phenyl groups at C5 |
3-methyl-5-ethyl-5-phenylhydantoin | Mephenytoin | N3-methyl, C5-disubstituted | Methyl at N3, ethyl/phenyl at C5 |
The significance of 5-phenylhydantoin is rooted in the broader history of hydantoin chemistry. Hydantoin itself was first isolated by Adolf von Baeyer in 1861 via hydrogenation of allantoin, leading to its name ("hydantoin" = hydrogenated allantoin) [2] [8]. Early 20th-century synthetic methods, notably the Bucherer-Bergs reaction (condensation of ketones with cyanide and ammonium carbonate), facilitated access to C5-substituted hydantoins like 5-phenylhydantoin [2] [8].
While 5,5-diphenylhydantoin (phenytoin) emerged as a major antiepileptic drug after 1938 [6] [9], 5-phenylhydantoin gained recognition primarily as a metabolite of anticonvulsants like mephenytoin [1] [9]. Research in the 1970s solidified its role in pharmacology. A pivotal 1975 study definitively established the absolute stereochemistry of its close analog, 5-(4'-hydroxyphenyl)-5-phenylhydantoin (HPPH), the major metabolite of phenytoin, as S-configured [3]. This highlighted the importance of stereochemistry in the bioactivity of phenylhydantoins. Investigations also confirmed 5-phenylhydantoin's intrinsic sodium channel blocking activity and anticonvulsant properties, linking it mechanistically to phenytoin [1] [5]. Its role as a synthetic precursor and metabolic intermediate continues to make it relevant in developing and understanding central nervous system-active hydantoin drugs [7] [9].
The core structural distinction between 5-phenylhydantoin and phenytoin (5,5-diphenylhydantoin) lies in their C5 substitution: monosubstituted versus disubstituted. This difference profoundly impacts their physicochemical properties, biological activity, and metabolic pathways.
Table 2: Structural and Functional Comparison of 5-Phenylhydantoin and Phenytoin
Property | 5-Phenylhydantoin | 5,5-Diphenylhydantoin (Phenytoin) |
---|---|---|
Chemical Structure | C5-monosubstituted (one phenyl) | C5-disubstituted (two phenyl groups) |
Molecular Formula | C₉H₈N₂O₂ | C₁₅H₁₂N₂O₂ |
Molecular Weight (g/mol) | 176.17 | 252.27 |
Key Pharmacological Role | Metabolite (Mephenytoin); Sodium channel binder | First-line anticonvulsant drug; Sodium channel blocker |
Anticonvulsant Potency | Moderate; Research compound | High; Clinically established |
Metabolic Significance | Precursor to hydroxylated metabolites (e.g., HPPH pathway) [3] [6] | Directly metabolized to HPPH (major pathway) [3] [6] |
Sodium Channel Binding | Demonstrated binding affinity [1] | High-affinity binding; Primary mechanism [5] [6] |
Role in Drug Design | Scaffold for derivatives (e.g., Schiff bases) [5] [7] | Benchmark molecule; Basis for prodrugs (e.g., Fosphenytoin) |
Structural Implications:
In essence, 5-phenylhydantoin serves as both a fundamental building block and a biologically active core within the hydantoin family. Its comparison with phenytoin illustrates how subtle structural changes – monosubstitution versus disubstitution at C5 – dramatically alter pharmacological profiles, guiding the design and interpretation of studies on hydantoin-based therapeutics.
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8